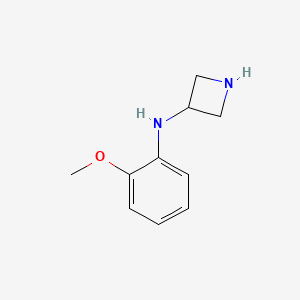
Azetidin-3-yl-(2-methoxy-phenyl-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl-(2-methoxy-phenyl-amine) is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl-(2-methoxy-phenyl-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl-(2-methoxy-phenyl-amine) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Azetidine derivatives have been recognized for their biological activities, particularly in cancer therapy and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that azetidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, a related compound, 3-aminoazetidinone, has shown significant cytotoxic activity against various cancer cell lines, including colorectal cancer models. This compound induced apoptosis and activated AMP-activated protein kinase (AMPK), suggesting a potential mechanism for its anticancer effects .
Neuroprotective Effects
Azetidine derivatives have also been evaluated for their neuroprotective properties. In particular, compounds derived from azetidine have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited AChE inhibition comparable to established drugs like rivastigmine, indicating their potential as therapeutic agents in treating neurodegenerative conditions .
General Synthetic Routes
Common methods for synthesizing azetidine derivatives include:
- Horner–Wadsworth–Emmons Reaction : This method is utilized to prepare azetidine carboxylic acids and their derivatives from phosphonate esters and aldehydes or ketones .
- Diverse Functionalization Techniques : Various functional groups can be introduced into the azetidine ring system through nucleophilic substitution reactions and other organic transformations, allowing for the creation of a library of functionalized compounds suitable for biological testing .
Biological Evaluations
Biological evaluations of azetidine derivatives often involve both in vitro and in vivo studies to assess their pharmacological profiles.
In Vitro Studies
In vitro studies have shown that azetidine derivatives can exhibit potent anti-proliferative activity against various cancer cell lines by disrupting cellular processes such as tubulin polymerization . Additionally, neuroprotective assays have indicated that certain azetidine compounds can reduce oxidative stress and caspase activity in neuronal models, providing insights into their mechanisms of action against neurodegeneration .
In Vivo Studies
In vivo evaluations using animal models have confirmed the efficacy of azetidine-based compounds in tumor growth inhibition and neuroprotection. For example, studies involving mouse xenograft models have demonstrated significant tumor growth delays when treated with specific azetidinone derivatives . Furthermore, PET imaging studies have been conducted to track the distribution and efficacy of labeled azetidine-carboxylates in the brain, highlighting their potential for imaging and therapeutic applications .
Summary of Findings
The applications of azetidin-3-yl-(2-methoxy-phenyl-amine) span across medicinal chemistry with promising results in anticancer and neuroprotective activities. The compound's synthesis is facilitated by various organic reactions that allow for extensive functionalization, leading to a diverse range of biologically active derivatives.
Análisis De Reacciones Químicas
Reactivity and Functionalization
2.1 Diastereoselectivity
The synthesis of azetidin-3-yl derivatives often relies on kinetic control to achieve desired stereoisomers. For example, Staudinger reactions under thermodynamic control (100°C) favor trans isomers, while room-temperature conditions yield predominantly trans products due to efficient ring closure .
2.2 C(sp³)–H Functionalization
Advanced methods enable direct functionalization of azetidines. For instance, Pd-catalyzed C(sp³)–H arylation introduces substituents via regioselective pathways, using directing groups like N-TFA or Boc-protected amines . This method is particularly useful for constructing complex bicyclic systems.
2.3 Reactivity with Electrophiles
Azetidine-3-amines react with electrophiles (e.g., alkyl halides, carbonyl compounds) to form functionalized derivatives. For example, treatment with methyl triflate or isopropylamine under basic conditions yields substituted azetidines, though yields can vary based on steric and electronic factors .
Biological Activity
3.1 Tubulin Inhibition
Derivatives of azetidin-3-yl compounds exhibit nanomolar cytotoxic activity against cancer cell lines (e.g., SW48) by inhibiting tubulin polymerization, inducing G2/M arrest, and activating apoptosis pathways .
3.2 Antimicrobial Properties
While not directly studied for azetidin-3-yl-(2-methoxy-phenyl-amine), analogous azetidin-2-one derivatives show potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for similar azetidin-3-yl systems .
Key Challenges and Innovations
4.1 Stereoselective Synthesis
Achieving high trans selectivity remains critical. Recent advances use photocatalysts (e.g., Ir(III) complexes) for [2+2] cycloadditions, enabling stereoselective azetidine formation from oxime precursors .
4.2 Stability and Derivatization
The amino group’s reactivity necessitates careful control. N-Boc protection or amidation enhances stability, enabling subsequent functionalization without ring degradation .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11-12H,6-7H2,1H3 |
Clave InChI |
IWASJGZKWIBXJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2CNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













